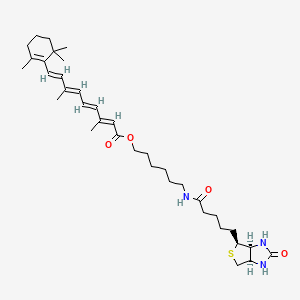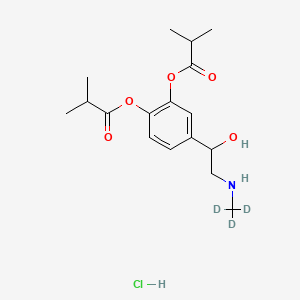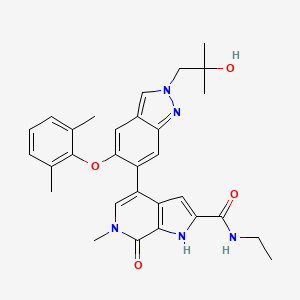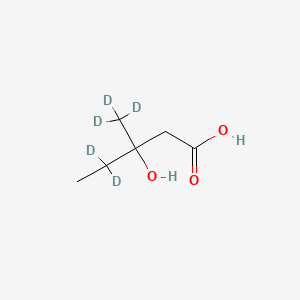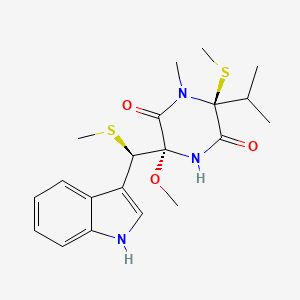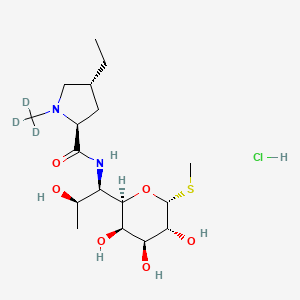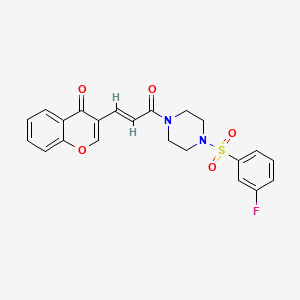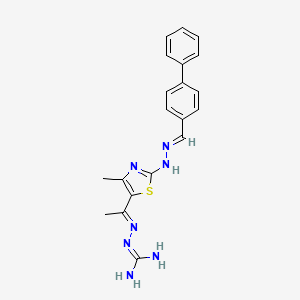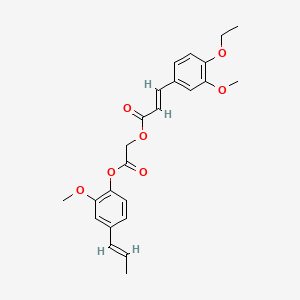
Antiviral agent 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 14 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate in the development of antiviral therapies. The compound is particularly noted for its ability to inhibit viral replication, thereby reducing the severity and duration of viral infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 14 typically involves multiple steps, starting from simple, achiral starting materials. The process includes:
Fluorination: Proline catalyzes the fluorination of heteroaryl-substituted aldehyde starting materials.
Enantioselective Aldol Reaction: The fluorinated aldehyde undergoes an enantioselective aldol reaction with a dioxanone.
Reduction and Annulative Fluoride Displacement: The product is then reduced, followed by an intramolecular annulative fluoride displacement to forge the nucleoside analog.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing standard column chromatographic purification techniques .
化学反応の分析
Types of Reactions: Antiviral agent 14 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different antiviral properties and potencies .
科学的研究の応用
Antiviral agent 14 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other antiviral compounds.
Biology: Studied for its effects on viral replication and interaction with host cells.
Medicine: Investigated for its potential to treat viral infections such as influenza, HIV, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials .
作用機序
The mechanism of action of antiviral agent 14 involves inhibiting viral replication by targeting specific molecular pathways. The compound interferes with the viral life cycle at multiple stages, including:
Attachment and Entry: Prevents the virus from attaching to and entering host cells.
Replication: Inhibits viral RNA or DNA polymerases, blocking the replication of viral genomes.
Protein Synthesis: Disrupts the synthesis of viral proteins necessary for assembling new viral particles .
類似化合物との比較
Isatin Derivatives: Known for their broad-spectrum antiviral properties.
N-Heterocycles: Compounds like 1,2,4-triazole and elvucitabine exhibit antiviral activities similar to antiviral agent 14 .
Uniqueness: this compound stands out due to its high efficacy and broad-spectrum activity against multiple viruses. Its unique synthetic route and the ability to undergo various chemical modifications make it a versatile compound in antiviral research and development .
特性
分子式 |
C24H26O7 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-5-7-17-9-12-20(22(14-17)28-4)31-24(26)16-30-23(25)13-10-18-8-11-19(29-6-2)21(15-18)27-3/h5,7-15H,6,16H2,1-4H3/b7-5+,13-10+ |
InChIキー |
CCMZWBKRFRMNOV-XZUSAQEFSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)OC2=C(C=C(C=C2)/C=C/C)OC)OC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)OCC(=O)OC2=C(C=C(C=C2)C=CC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)

